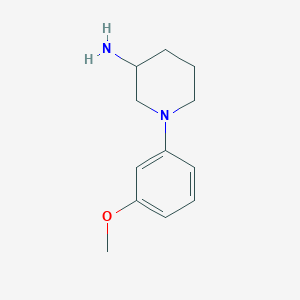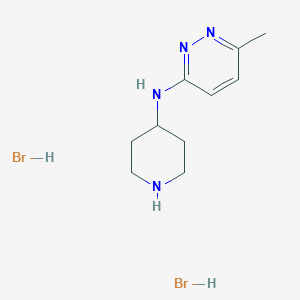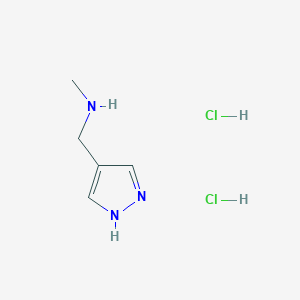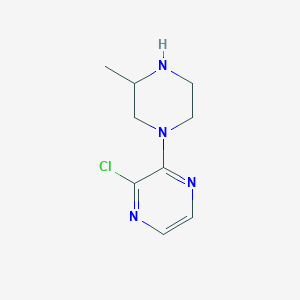
2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine
Descripción general
Descripción
“2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine” is a chemical compound with the molecular formula C9H13ClN4 . It has a molecular weight of 212.68 g/mol.
Synthesis Analysis
The synthesis of piperazine derivatives, such as “2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine” is 1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-8(10)11-2-3-12-9/h2-3H,4-7H2,1H3 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The pyrrolopyrazine scaffold, which includes “2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine”, has been shown to exhibit antimicrobial properties. This compound can be utilized in the development of new antimicrobial agents, potentially offering alternatives to traditional antibiotics, especially in the face of increasing antibiotic resistance .
Anti-inflammatory Applications
Due to its anti-inflammatory properties, this compound can be researched for use in treating inflammatory diseases. It could serve as a lead compound for the synthesis of drugs aimed at conditions such as arthritis or inflammatory bowel disease .
Antiviral and Antifungal Uses
This derivative has shown potential in antiviral and antifungal applications. Its efficacy against various viral and fungal strains can be explored, which is crucial given the limited number of antiviral and antifungal agents currently available .
Antioxidant Properties
The antioxidant capacity of “2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine” makes it a candidate for research into oxidative stress-related conditions. It could be used in the prevention and treatment of diseases caused by oxidative damage .
Antitumor Activity
Compounds with the pyrrolopyrazine structure have been associated with antitumor activity. This particular compound could be investigated for its potential use in cancer therapy, possibly leading to the development of new oncological treatments .
Kinase Inhibitory Action
Kinase inhibition is a significant area of interest in medicinal chemistry due to its relevance in various diseases. “2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine” could be studied for its effects on different kinases, which may lead to new treatments for diseases like cancer and diabetes .
Drug Discovery and Development
The structure of “2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine” is attractive for drug discovery research. Its incorporation into new compounds can be explored for the development of drugs with improved efficacy and safety profiles .
Synthetic Methods in Medicinal Chemistry
The compound’s synthetic versatility allows for various synthetic routes, including cyclization, ring annulation, and direct C-H arylation. These methods can be utilized to create a diverse array of derivatives for medicinal chemistry applications .
Propiedades
IUPAC Name |
2-chloro-3-(3-methylpiperazin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-7-6-14(5-4-11-7)9-8(10)12-2-3-13-9/h2-3,7,11H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJLYLJNFYGNNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694770 | |
| Record name | 2-Chloro-3-(3-methylpiperazin-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine | |
CAS RN |
651047-93-7 | |
| Record name | 2-Chloro-3-(3-methylpiperazin-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide](/img/structure/B1423103.png)
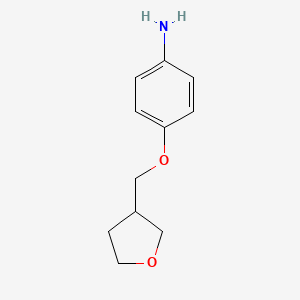

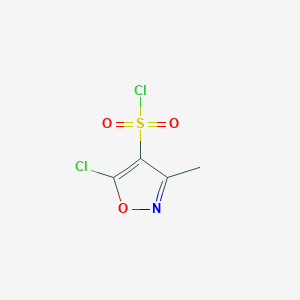

![2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1423113.png)
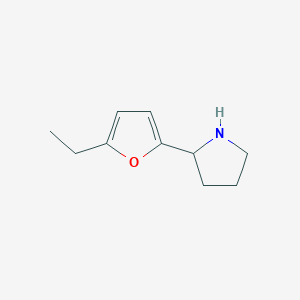
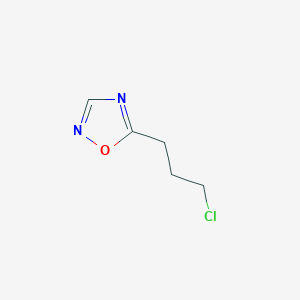
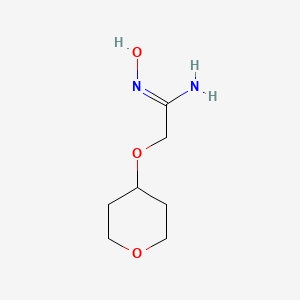
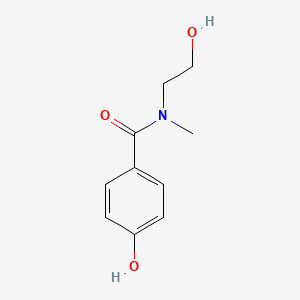
![[4-(Oxolan-3-yloxy)phenyl]boronic acid](/img/structure/B1423121.png)
